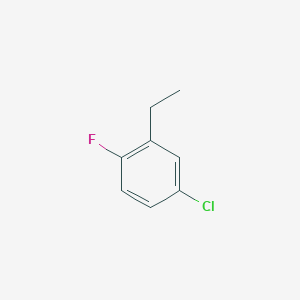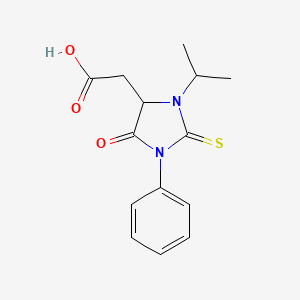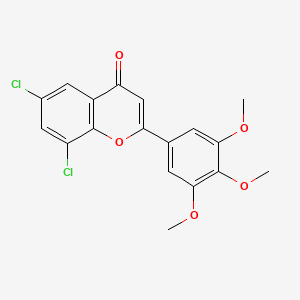
4-methoxy-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophenes are a type of heterocyclic compound that contain a ring of four carbon atoms and one sulfur atom . Sulfonamides, on the other hand, are organic sulfur compounds that contain the -SO2NH2 group . Both of these classes of compounds have important applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with sulfur or sulfur-containing compounds . Sulfonamides can be synthesized through the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis
The molecular structure of thiophenes and sulfonamides can vary greatly depending on the specific compound. In general, thiophenes have a five-membered ring with four carbon atoms and one sulfur atom . Sulfonamides have a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom .Chemical Reactions Analysis
Thiophenes can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . Sulfonamides can participate in reactions such as hydrolysis, acylation, and displacement by amines .Physical And Chemical Properties Analysis
Thiophenes are generally soluble in organic solvents but insoluble in water . The physical and chemical properties of sulfonamides can vary greatly depending on the specific compound .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) discusses new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Another study by Kumar et al. (2015) on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules shows their evaluation for anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activity, highlighting the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Kumar et al., 2015).
Synthesis and Bioactivity Studies
Gul et al. (2016) synthesized a series of benzenesulfonamides with potential as carbonic anhydrase inhibitors, showing interesting cytotoxic activities crucial for further anti-tumor activity studies. This illustrates the role of sulfonamide derivatives in developing new therapeutic agents (Gul et al., 2016).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene-based compounds like suprofen and articaine have been known to act as a nonsteroidal anti-inflammatory drug and a voltage-gated sodium channel blocker respectively . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene-based compounds , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis.
Result of Action
Based on the known effects of similar thiophene-based compounds , it can be speculated that the compound might have potential therapeutic effects in the treatment of conditions like cancer, inflammation, microbial infections, hypertension, and atherosclerosis.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-12-9-14(21-2)4-6-17(12)24(19,20)18-10-15-3-5-16(22-15)13-7-8-23-11-13/h3-9,11,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCLQNXQYPSARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluoro-3-methylphenyl)methyl]oxirane](/img/structure/B2820456.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2820458.png)
![2-[8-(4-Methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-en-11-yl]acetic acid](/img/structure/B2820459.png)
![9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B2820460.png)
![5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2820461.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2820462.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2820464.png)
![3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2820467.png)


![5-Azaspiro[3.4]octan-7-ol;hydrochloride](/img/structure/B2820474.png)

